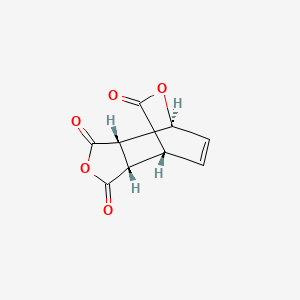

(3aS,4S,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-(epoxymethano)-2-benzofuran-1,3,8-trione

説明

This compound is a bicyclic trione featuring an epoxymethano bridge (a fused epoxide and methano group) across positions 4 and 7 of the benzofuran core. The stereochemistry (3aS,4S,7R,7aS) defines its three-dimensional arrangement, critical for interactions in biological or catalytic systems. Applications may include agrochemicals or intermediates in asymmetric catalysis, inferred from structurally related compounds with demonstrated insecticidal activity or use in Ir-catalyzed reactions .

特性

CAS番号 |

1515-21-5 |

|---|---|

分子式 |

C9H6O5 |

分子量 |

194.14 g/mol |

IUPAC名 |

(1R,2S,6S,7S)-4,8-dioxatricyclo[5.2.2.02,6]undec-10-ene-3,5,9-trione |

InChI |

InChI=1S/C9H6O5/c10-7-3-1-2-4(13-7)6-5(3)8(11)14-9(6)12/h1-6H/t3-,4+,5+,6-/m1/s1 |

InChIキー |

ZVBXEFYMEYABQW-DPYQTVNSSA-N |

異性体SMILES |

C1=C[C@H]2[C@@H]3[C@H]([C@@H]1C(=O)O2)C(=O)OC3=O |

正規SMILES |

C1=CC2C3C(C1C(=O)O2)C(=O)OC3=O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, emphasizing substituents, stereochemistry, and biological/physical properties.

Structural Analogues

Key Differences and Implications

This may enhance reactivity in catalytic applications or toxicity in biological systems compared to analogues . The epoxymethano bridge combines epoxy and methano groups, differing from methano () or epithio () bridges. Epoxides are more prone to ring-opening reactions than epithio or pure methano systems, influencing stability and derivatization pathways.

Stereochemistry: The (3aS,4S,7R,7aS) configuration creates a distinct spatial arrangement compared to enantiomers (e.g., notes opposing optical rotations for stereoisomers: [α]D25 = +88.9° vs. [α]D20 = −147.8°). Such differences could affect binding affinity in chiral environments .

Biological Activity: Lactones with dichloro/bromo substituents () exhibit rapid insecticidal effects (LD50 = 2 h) but variable selectivity (31.25–68.30% non-target mortality). The target trione’s lack of halogen substituents may reduce toxicity to non-target species, though its trione moiety could increase general reactivity .

Synthetic Complexity: The methyl-substituted dione () and propyl-phenyl derivatives () highlight how alkyl/aryl groups alter solubility and steric hindrance.

Research Findings and Data Tables

Optical Rotation Comparison

Insecticidal Activity

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。